Cas no 2870710-21-5 (4-ethynyl-3-fluoro-1-methyl-1H-pyrazole)
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole, 4-ethynyl-3-fluoro-1-methyl-
- 4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole
- 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole
-
- Inchi: 1S/C6H5FN2/c1-3-5-4-9(2)8-6(5)7/h1,4H,2H3
- InChI Key: KKSSQKPQNVDWKE-UHFFFAOYSA-N
- SMILES: N1(C)C=C(C#C)C(F)=N1
Experimental Properties
- Density: 1.06±0.1 g/cm3(Predicted)
- Boiling Point: 191.9±25.0 °C(Predicted)
- pka: -1.77±0.10(Predicted)
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27748504-0.05g |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole |
2870710-21-5 | 95.0% | 0.05g |
$1164.0 | 2025-03-19 | |
| Enamine | EN300-27748504-0.1g |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole |
2870710-21-5 | 95.0% | 0.1g |
$1220.0 | 2025-03-19 | |
| Enamine | EN300-27748504-0.25g |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole |
2870710-21-5 | 95.0% | 0.25g |
$1275.0 | 2025-03-19 | |
| Enamine | EN300-27748504-0.5g |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole |
2870710-21-5 | 95.0% | 0.5g |
$1331.0 | 2025-03-19 | |
| Enamine | EN300-27748504-1.0g |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole |
2870710-21-5 | 95.0% | 1.0g |
$1386.0 | 2025-03-19 | |
| Enamine | EN300-27748504-2.5g |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole |
2870710-21-5 | 95.0% | 2.5g |
$2716.0 | 2025-03-19 | |
| Enamine | EN300-27748504-5.0g |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole |
2870710-21-5 | 95.0% | 5.0g |
$4018.0 | 2025-03-19 | |
| Enamine | EN300-27748504-10.0g |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole |
2870710-21-5 | 95.0% | 10.0g |
$5959.0 | 2025-03-19 | |
| Enamine | EN300-27748504-1g |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole |
2870710-21-5 | 1g |
$1386.0 | 2023-09-10 | ||
| Enamine | EN300-27748504-5g |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole |
2870710-21-5 | 5g |
$4018.0 | 2023-09-10 |
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole Suppliers
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole
Introduction to 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole (CAS No. 2870710-21-5)
4-ethynyl-3-fluoro-1-methyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 2870710-21-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and utility in drug development. The structural features of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole, particularly the presence of an ethynyl group and a fluorine atom, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.
The ethynyl substituent in the molecule imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. This reactivity allows for further functionalization, enabling the construction of more complex molecular architectures. On the other hand, the fluoro group introduces electronic and steric effects that can influence the compound's interaction with biological targets. Fluorinated pyrazoles have been extensively studied due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties in drug candidates.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Pyrazoles, in particular, have been recognized as versatile scaffolds for drug discovery. The combination of an ethynyl group and a fluorine atom in 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole makes it an intriguing candidate for further exploration. Studies have demonstrated that such structural motifs can exhibit inhibitory activity against various enzymes and receptors, making them promising candidates for the development of new drugs.
One of the most notable areas of research involving 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole is its potential as an anti-inflammatory agent. Inflammation is a complex biological process that underlies many diseases, including autoimmune disorders and chronic inflammatory conditions. Recent studies have shown that pyrazole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both the ethynyl and fluoro groups in 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole may enhance its ability to interact with these enzymes, potentially leading to more effective anti-inflammatory activity.
Another area of interest is the antimicrobial properties of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole. Antibiotic resistance is a growing global health concern, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this regard, with several compounds exhibiting activity against Gram-positive and Gram-negative bacteria, as well as fungi. The unique structural features of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole, including the ethynyl group's ability to form hydrogen bonds and the fluoro atom's electronic influence, may contribute to its antimicrobial efficacy.
The synthesis of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole is another critical aspect that has been extensively studied. The compound can be synthesized through various routes, including condensation reactions involving hydrazine derivatives and ketones or aldehydes. The introduction of the ethynyl group can be achieved through copper-catalyzed coupling reactions, such as the Sonogashira coupling reaction, while the fluorination step can be performed using electrophilic fluorinating agents or transition-metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the versatility of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole as a building block for more complex molecules.
In conclusion, 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole (CAS No. 2870710-21) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and biological activity, make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
2870710-21-5 (4-ethynyl-3-fluoro-1-methyl-1H-pyrazole) Related Products
- 1935291-92-1(3-fluoro-1-methyl-1H-pyrazole-4-carbonitrile)
- 1934527-90-8(3-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde)
- 1936160-34-7((3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol)
- 1934953-34-0((3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)